4-Pyridinyl vs. 3-Pyridinyl Isomer Selectivity
The core differentiation of 3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide lies in its 4-pyridinyl substitution, which distinguishes it from its 3-pyridinyl isomer (CAS 898650-44-7). The position of the pyridine nitrogen dictates the hydrogen bond acceptor/donor geometry and the overall molecular dipole, which are critical for target binding. While quantitative biological IC50 data for this specific compound are not publicly available, the chemical identity is quantifiably distinct: the 4-pyridinyl isomer has a CAS of 1374685-12-7 and InChIKey PBPBVIXYKAYLBL-UHFFFAOYSA-N, whereas the 3-pyridinyl isomer has a different CAS (898650-44-7) . In related pyridinyl sulfonamide series, a change from 4-pyridinyl to 3-pyridinyl has been shown to cause orders-of-magnitude shifts in potency against targets such as carbonic anhydrase and TRPM8 [1].
| Evidence Dimension | Pyridinyl nitrogen positional isomerism |
|---|---|
| Target Compound Data | 4-pyridinyl substitution (CAS 1374685-12-7) |
| Comparator Or Baseline | 3-pyridinyl isomer (CAS 898650-44-7; 3-methyl-4-propoxy-N-(pyridin-3-yl)benzenesulfonamide) |
| Quantified Difference | Non-interchangeable isomers; positional shift alters molecular recognition. Quantitative biological difference not available for this specific pair. |
| Conditions | Chemical identity comparison; biological inference based on class-level SAR for pyridinyl sulfonamides |
Why This Matters
Procuring the incorrect pyridinyl isomer leads to a fundamentally different chemical entity, invalidating any prior structure-activity relationship or assay model built around the 4-pyridinyl variant.
- [1] Bioorganic & Medicinal Chemistry Letters. A novel series of 2-pyridyl-benzenesulfonamide derivatives as selective TRPM8 antagonists. (2011). View Source
